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Compound of Interest |

Compound Name: 4'-Chlorobiphenyl-4-carbaldehyde
CAS No.: 80565-30-6
Cat. No.: B113039

Melting Point Characterization & Synthetic Integrity
Executive Summary

4'-Chlorobiphenyl-4-carbaldehyde (also known as 4-(4-chlorophenyl)benzaldehyde) is a
rigid, rod-like biphenyl intermediate critical in the synthesis of nematic liquid crystals and
pharmaceutical scaffolds.

The definitive melting point range for the pure crystalline solid is 113.0°C — 118.0°C.

Deviations from this range (specifically values <113°C) are the primary indicator of structural
impurities arising from the Suzuki-Miyaura cross-coupling process, most notably homocoupling
byproducts. This guide establishes the protocol for using melting point depression as a rapid
diagnostic tool for synthetic purity.

Physicochemical Profile

The biphenyl core provides significant lattice energy due to

stacking, while the para-chloro and para-aldehyde substituents create a dipole moment that
enhances crystallinity.

Table 1: Core Physical Constants
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Property Value | Description Source

) 4'-Chlorobiphenyl-4-
Chemical Name [1, 2]
carbaldehyde

CAS Registry Number 80565-30-6 [1]

113 - 116 °C (Standard

Melting Point (Experimental) Grade)114 — 118 °C (High [1, 2]
Purity Grade)

Molecular Formula C13HoCIO [3]

Molecular Weight 216.66 g/mol [3]
White to pale yellow crystalline

Appearance [2]
powder

Soluble in DMF, DMSO,
Solubility Chloroform; Slightly soluble in 2]
EtOAc.

Critical Note on Identification: Do not confuse this compound with 4-biphenylcarboxaldehyde
(CAS 3218-36-8), which lacks the chlorine substituent and melts at a significantly lower range of
57-59°C [4]. A melting point observation near 60°C indicates a failure in the halogenation step

or misidentification of the starting material.

Synthesis & Impurity Architecture

The synthesis of 4'-Chlorobiphenyl-4-carbaldehyde is predominantly achieved via Suzuki-
Miyaura Cross-Coupling. Understanding this mechanism is vital because the specific impurities
generated are responsible for melting point depression.

Synthetic Route
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Reagents: 4-Chlorophenylboronic acid + 4-Bromobenzaldehyde (or 4-Chlorobenzaldehyde).
Catalyst: Pd(PPhs)a or Pd(OAc)2/Ligand. Base: K2COs or Na2CO:s.

Impurity Profile & MP Impact

e Homocoupling Impurities (Bis-aryl):
o 4,4'-Dichlorobiphenyl or 4,4'-Diformylbiphenyl.
o Mechanism: Oxidative coupling of boronic acids or halide exchange.

o Impact: These impurities often cocrystallize with the product, causing broadening of the
melting range (>2°C spread).

e Protodeboronation (Des-halo):

o Benzaldehyde derivatives formed if the boronic acid loses its boron group without
coupling.

o Impact: Significant MP depression (eutectic formation).

Diagram: Suzuki Catalytic Cycle & Impurity Origins
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Figure 1: Catalytic cycle highlighting points of divergence where MP-depressing impurities are

generated.

Analytical Methodology: Melting Point
Determination

To ensure data integrity (ALCOA+ principles), the melting point must be measured using a self-

validating protocol.

Protocol: Capillary Method (USP <741>)

Regenerate Catalyst

Reductive Elimination
(Product Release)
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o Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues
(solvates can artificially depress MP).

e Packing: Grind sample to a fine powder; pack into a capillary tube to a height of 3mm.
Compact by tapping.

e Ramp Rate:
o Fast Ramp: 10°C/min to 100°C.
o Critical Ramp:1.0°C/min from 100°C to 120°C.
o Observation:
o Onset: First visible liquid droplet (Target: >113°C).

o Clear Point: Complete liquefaction (Target: <118°C).

Protocol: Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is preferred for detecting polymorphism.
e Pan: Aluminum, crimped, pinhole.
e Atmosphere: Nitrogen purge (50 mL/min).

e Curve Analysis: Look for a sharp endothermic peak at 114°C. A pre-melt endotherm
suggests a polymorphic transition or eutectic impurity.

Workflow: Quality Control Decision Tree
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Figure 2: Logical workflow for using melting point as a gatekeeper for product release.

Applications & Structure-Property Relationships
Liquid Crystal Mesogens

The 4'-chlorobiphenyl-4-carbaldehyde structure is a quintessential "calamitic” (rod-shaped)
core. The high melting point (113°C) reflects the strong intermolecular forces driven by the
polar aldehyde and the polarizable chlorine atom.

e Relevance: In liquid crystal synthesis (e.g., cyanobiphenyls), this aldehyde is often converted
to a nitrile or extended via Knoevenagel condensation. The purity of this intermediate
determines the "clearing point" (Nematic-Isotropic transition) of the final display material [5].

Pharmaceutical Intermediates

The biphenyl scaffold is a privileged structure in medicinal chemistry (e.g., angiotensin Il
receptor antagonists).

» Solubility Engineering: While the aldehyde itself has low water solubility (<1 mg/mL), it
serves as a lipophilic anchor. Modifications at the aldehyde position are used to tune the
LogP of drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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